molecular formula C14H21ClN2O B6270291 4-(2,6-dimethylpiperidine-1-carbonyl)aniline hydrochloride CAS No. 1828217-64-6

4-(2,6-dimethylpiperidine-1-carbonyl)aniline hydrochloride

Cat. No.: B6270291
CAS No.: 1828217-64-6
M. Wt: 268.8
InChI Key:
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Description

4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride is a chemical compound that has recently gained attention in scientific research due to its unique physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-dimethylpiperidine-1-carbonyl)aniline hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with aniline in the presence of a carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylpiperidine-1-carbonyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

  • 4-(2,6-Dimethylpiperidine-1-carbonyl)aniline
  • 4-(2,6-Dimethylpiperidine-1-carbonyl)phenol
  • 4-(2,6-Dimethylpiperidine-1-carbonyl)benzene

Comparison: Compared to similar compounds, 4-(2,6-dimethylpiperidine-1-carbonyl)aniline hydrochloride is unique due to its specific chemical structure and properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

1828217-64-6

Molecular Formula

C14H21ClN2O

Molecular Weight

268.8

Purity

91

Origin of Product

United States

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